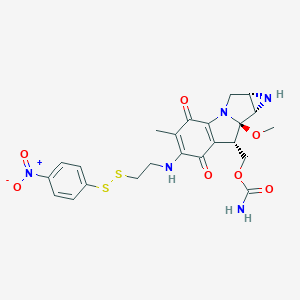

N-7-(2-(硝基苯基二硫)乙基)丝裂霉素 C

描述

Synthesis Analysis

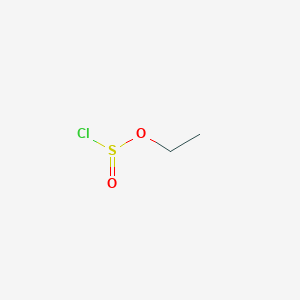

The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves introducing a mercaptoethyl group at the 7-N position of mitomycin C, leading to the formation of dithiodiethylenedimitomycin C. This compound showed excellent antitumor activity against various cancers in mice, highlighting the importance of the 7-N side chain modification for enhanced activity (Kono et al., 1989).

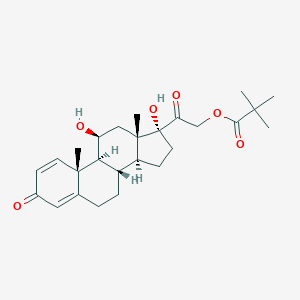

Molecular Structure Analysis

The molecular structure of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is characterized by the presence of a nitrophenyldithioethyl group at the N-7 position. This modification plays a crucial role in its biological activity, as it affects the compound's ability to interact with DNA and other cellular targets. The structural characterization of mitomycin derivatives, including modifications at the 7-O position, provides insights into the biochemical mechanisms underlying their antitumor effects (Singh et al., 2011).

Chemical Reactions and Properties

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C undergoes reductive metabolism, leading to the formation of active alkylating agents that interact with DNA. This activation process, facilitated by enzymes such as mitomycin-7-O-methyltransferase, is essential for the compound's cytotoxicity. The chemical reactions involved in this process highlight the compound's potential as a potent antitumor agent (Tomasz & Lipman, 1981).

Physical Properties Analysis

The physical properties of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, such as solubility and stability, are crucial for its pharmacokinetic profile and therapeutic efficacy. Although specific studies on these properties were not directly identified, the compound's water solubility and interaction with serum proteins are significant for its activation and cellular uptake. These properties influence the drug's distribution, metabolism, and excretion, impacting its overall antitumor activity (Masters et al., 1997).

Chemical Properties Analysis

The chemical properties of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, including its reactivity and interaction with biological molecules, play a critical role in its mechanism of action. The compound's ability to form covalent adducts with DNA under specific conditions is a key aspect of its cytotoxicity. The elucidation of these interactions provides valuable insights into the design of more effective mitomycin C derivatives with improved therapeutic profiles (Tomasz et al., 1987).

科学研究应用

细胞毒性和放射治疗协同作用:BMS-181174 与丝裂霉素 C 和保菲霉素相比表现出不同的毒性特征。它对有氧细胞的毒性大于对缺氧细胞的毒性,并且在体外与辐射结合使用时显示出相加或略高于相加的细胞毒性。在体内,它有效杀死实体瘤中的细胞,但有证据表明,一部分肿瘤细胞对 BMS-181174 和辐射都有耐药性,可能是一部分缺氧细胞 (Rockwell & Kelley, 1996)。

抗肿瘤活性和毒性降低:BMY-25067 已证明对小鼠的各种白血病和癌瘤具有与丝裂霉素 C 相当的抑瘤作用。它对 B16 黑色素瘤表现出更强的活性,并且与丝裂霉素 C 相比,中性粒细胞减少作用更小,表明血液毒性降低,使其成为临床试验的候选药物 (Bradner, Rose, Schurig, & Florczyk, 2004)。

DNA 结合模式修订:研究已经修订了以前理解的还原丝裂霉素 C 的结合模式,表明它连接到 2'-脱氧鸟苷的 N2 位而不是 O6 位。这一修订对理解丝裂霉素 C 与 DNA 的结合具有重要意义,这是其抗癌活性的核心 (Tomasz, Lipman, Verdine, & Nakanishi, 1986)。

在眼科中的临床应用:母体化合物丝裂霉素 C 用于各种眼科手术,如青光滤过手术和角膜屈光手术,因为它具有抑制伤口愈合和减少瘢痕的能力 (Abraham, Selva, Casson, & Leibovitch, 2006)。

动物毒性:已研究了包括 BMY-25067 在内的几种丝裂霉素衍生物在大鼠中的毒性。研究结果表明,这些衍生物的心脏、肾脏和肺脏毒性程度不同,BMY-25067 显示出轻微的肾脏变化,但没有心脏或肺脏变化 (Bregman, Buroker, Bradner, Hirth, & Madissoo, 1989)。

安全和危害

未来方向

“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” has shown promising results in initial clinical trials . It has demonstrated superior antitumor effectiveness, particularly to a solid tumor separated from the site of treatment, and reduced hematologic toxicity . These findings suggest that “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” may be a worthwhile candidate for further clinical trials .

属性

IUPAC Name |

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDJOCJUBZZAMN-USYHLRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241743 | |

| Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |

CAS RN |

95056-36-3 | |

| Record name | N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-181174 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

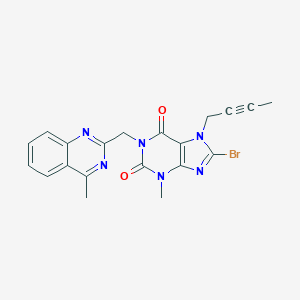

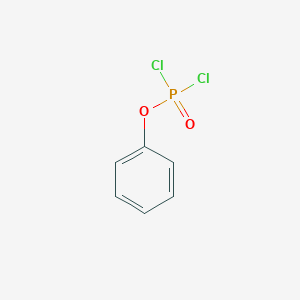

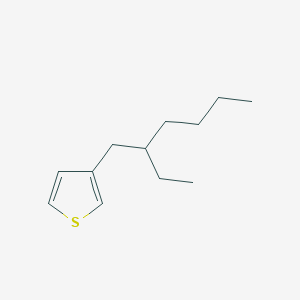

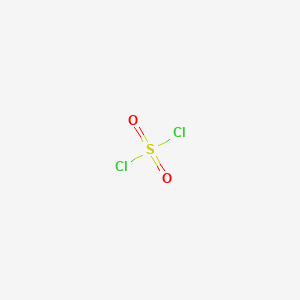

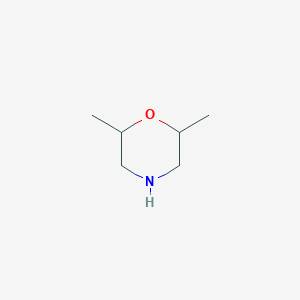

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

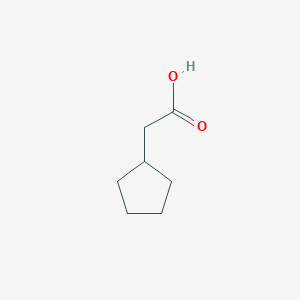

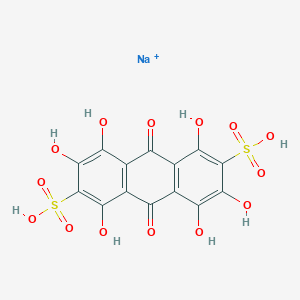

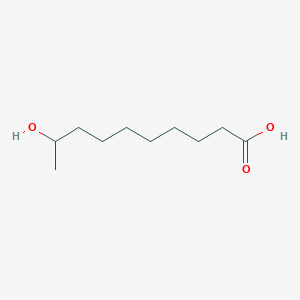

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)